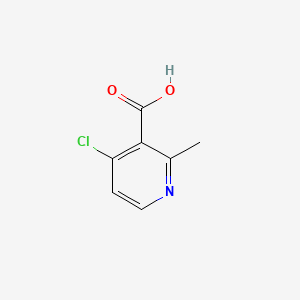

4-Chloro-2-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJURQBMTXUBKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652199 | |

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914219-06-0 | |

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Nicotinic Acid Derivative

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylnicotinic Acid

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58, is a highly functionalized heterocyclic compound.[1] As a derivative of nicotinic acid (Vitamin B3), it serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate for drug discovery.[2][3]

The synthesis of polysubstituted pyridines like this compound presents a significant chemical challenge, demanding precise control over regioselectivity. Direct chlorination or oxidation of a simpler pyridine precursor often results in a mixture of isomers, complicating purification and reducing overall yield. This guide provides a comprehensive overview of a robust and logical multi-step synthetic pathway, designed to overcome these challenges by introducing the required functional groups in a controlled, sequential manner. The primary route discussed herein proceeds from 2-methyl-4-nitropyridine-N-oxide, a strategy that leverages the directing effects of the N-oxide and nitro groups to achieve the desired substitution pattern.[4]

Core Synthetic Pathway: A Stepwise Approach from Nitro-Pyridine N-Oxide

The most reliable synthesis of this compound involves a three-step sequence: nucleophilic aromatic substitution to introduce the chlorine atom, deoxygenation of the N-oxide, and finally, oxidation of the methyl group to the target carboxylic acid.[4] This pathway is advantageous as it utilizes the inherent electronic properties of the intermediates to guide the reactions with high selectivity.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the conversion of 2-methyl-4-nitropyridine-N-oxide to 4-chloro-2-methylpyridine-N-oxide. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Experimental Choice: The pyridine N-oxide functionality is critical here. It acts as a strong electron-withdrawing group, particularly activating the C2 and C4 positions of the ring towards nucleophilic attack. In conjunction with the nitro group already at C4, the ring is highly electron-deficient, making the displacement of the nitro group by a chloride ion feasible. Concentrated hydrochloric acid serves as both the source of the chloride nucleophile and the reaction medium. The reaction requires high temperatures (120-210 °C) and is typically performed in an autoclave to reach the necessary pressure and prevent the volatile acid from escaping.[4]

Caption: Simplified mechanism of the SNAr chlorination step.

Experimental Protocol: Adapted from patent CN102010367A.[4]

-

Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 mL per gram of starting material).

-

Seal the reactor and heat the mixture to 210 °C for approximately 20 hours.

-

After cooling, carefully vent the reactor and neutralize the reaction mixture to a pH of 6-7 using a sodium hydroxide solution.

-

Extract the aqueous phase with an organic solvent such as chloroform.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methyl-pyridine-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-4-nitropyridine-N-oxide | [4] |

| Reagent | Concentrated Hydrochloric Acid | [4] |

| Temperature | 210 °C | [4] |

| Reaction Time | 20 hours | [4] |

| Yield | ~86.8% | [4] |

| Purity (HPLC) | >98% | [4] |

Step 2: Deoxygenation to form 4-Chloro-2-methylpyridine

The N-oxide group, having served its purpose of activating the ring for chlorination, is now removed. This is achieved through a deoxygenation reaction using a phosphorus(III) reagent.

Causality and Experimental Choice: Phosphorus trichloride (PCl₃) is an effective and common reagent for the deoxygenation of pyridine N-oxides. The oxygen atom of the N-oxide is nucleophilic and attacks the electrophilic phosphorus atom of PCl₃. This is followed by an internal rearrangement and elimination sequence that results in the reduced pyridine and phosphorus oxychloride (POCl₃) as a byproduct. The reaction is typically carried out in an inert organic solvent.[4]

Experimental Protocol: Adapted from patent CN102010367A.[4]

-

Dissolve 4-chloro-2-methyl-pyridine-N-oxide (1.0 eq) in a suitable organic solvent (e.g., chloroform).

-

Cool the solution in an ice bath.

-

Add phosphorus trichloride (PCl₃, approx. 1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with additional solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyridine.

Step 3: Side-Chain Oxidation to this compound

The final step is the selective oxidation of the methyl group at the C2 position to a carboxylic acid.

Causality and Experimental Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[4] The reaction proceeds via a radical mechanism involving the abstraction of a benzylic (or in this case, pyridylic) hydrogen. The choice of KMnO₄ is effective, but the reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation or cleavage of the pyridine ring. The reaction is typically performed in water.[4] Other oxidation routes for similar transformations, such as those starting from 2-chloro-3-methylpyridine, also exist in the literature, highlighting the general utility of this approach.[5]

Experimental Protocol: Adapted from patent CN102010367A.[4]

-

Suspend 4-chloro-2-methylpyridine (1.0 eq) in water.

-

Add potassium permanganate (KMnO₄, approx. 3.0 eq) portion-wise to the suspension, controlling the temperature to keep it below 80 °C.

-

After the addition, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-methylpyridine | [4] |

| Reagent | Potassium Permanganate (KMnO₄) | [4] |

| Solvent | Water | [4] |

| Yield | ~75.4% (for this step) | [4] |

| Overall Yield | ~36.8% (from 2-methyl-4-nitropyridine-N-oxide) | [4] |

| Purity (HPLC) | >99% | [4] |

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, three-step sequence starting from 2-methyl-4-nitropyridine-N-oxide. This pathway demonstrates a powerful strategy in heterocyclic chemistry: using activating groups (the N-oxide) to direct regioselective substitutions, followed by their removal and subsequent functional group transformations. Each step—nucleophilic aromatic substitution, deoxygenation, and side-chain oxidation—is a robust and well-understood reaction, making this an authoritative and reliable method for producing this valuable intermediate for research and development in the pharmaceutical and agrochemical industries.

References

- Source: Google Patents (CN112824387A)

- Source: Google Patents (CN111153853B)

-

Title: Method for preparing 2-chloronicotinic acid Source: Patsnap URL: [Link]

- Source: Google Patents (CN103508945A)

- Source: Google Patents (CN102010367A)

-

Title: Synthesis of 2-Chloronicotinic Acid Derivatives Source: ResearchGate URL: [Link]

-

Title: Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities Source: PubMed URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

- Source: Google Patents (CN101117332A)

-

Title: 2-Chloronicotinic acid Source: Wikipedia URL: [Link]

-

Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: PubMed Central URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-2-methylnicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2-methylnicotinic Acid in Medicinal Chemistry

This compound, a halogenated pyridine derivative, is a key heterocyclic building block in modern drug discovery and organic synthesis. Its strategic importance lies in the versatile reactivity of its substituted pyridine core, which allows for the facile introduction of diverse functionalities. The presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.

Core Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 914219-06-0 | [1][2] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Melting Point | Not available | Data not found in searches |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO | General property of similar organic acids |

| pKa | ~3-4 | Estimated based on nicotinic acid and effects of substituents |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constant between these two protons would be in the range of 5-6 Hz.

-

Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group at the 2-position.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carboxylic Acid Carbonyl: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C4) would be significantly deshielded.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.[3]

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[4]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 171, with a characteristic M+2 peak at m/z 173 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for nicotinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and water (-H₂O, 18 Da).[5]

Synthesis of this compound

A plausible and scalable synthesis of this compound can be adapted from patented procedures for related compounds, often starting from readily available pyridine derivatives.[6] A common strategy involves the oxidation of a precursor such as 4-chloro-2-methylpyridine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide

-

To a stirred solution of concentrated hydrochloric acid, add 2-methyl-4-nitropyridine-N-oxide portion-wise at a controlled temperature.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-2-methylpyridine-N-oxide.

Step 2: Deoxygenation to 4-Chloro-2-methylpyridine

-

Dissolve 4-chloro-2-methylpyridine-N-oxide in an inert solvent such as chloroform or dichloromethane.

-

Add phosphorus trichloride (PCl₃) dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully adding water or an aqueous base.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine.

Step 3: Oxidation to this compound

-

Suspend 4-chloro-2-methylpyridine in water.

-

Heat the suspension to reflux and add a solution of potassium permanganate (KMnO₄) portion-wise.

-

Maintain the reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the 4-position, and the nucleophilic character of the carboxylic acid group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing effect of the pyridine nitrogen atom and the carboxylic acid group makes the carbon atom at the 4-position highly susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a wide range of nucleophiles.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 914219-06-0|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-2-methylnicotinic acid (CAS: 914219-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, serving as the core of numerous approved therapeutics. 4-Chloro-2-methylnicotinic acid (CAS No. 914219-06-0) represents a key heterocyclic building block, offering a unique combination of functional groups essential for drug design and synthesis. The presence of a carboxylic acid, a methyl group, and a strategically placed chlorine atom provides medicinal chemists with versatile handles for molecular elaboration, solubility modulation, and metabolic stability enhancement. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthesis protocol, representative analytical data, and its potential applications as a pivotal intermediate in the development of next-generation therapeutics, particularly in oncology and inflammatory diseases.

The Strategic Value of Substituted Nicotinic Acids in Medicinal Chemistry

The nicotinic acid framework is a privileged scaffold in drug discovery, prized for its ability to engage in a wide range of biological interactions, including hydrogen bonding and aromatic stacking. The strategic introduction of substituents onto this core ring system allows for the fine-tuning of a compound's pharmacological profile. For instance, the related, simpler compound 2-methylnicotinic acid is a known intermediate in the synthesis of ML-120B, a potent and specific IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor, and BAY-1082439, an investigational oncolytic drug.[1]

This compound elevates this utility by incorporating a chlorine atom at the 4-position. This halogen substituent is not merely a placeholder; it serves several critical functions in drug design:

-

Metabolic Blocker: The chloro group can block sites of potential metabolism, increasing the compound's in vivo half-life.

-

Modulator of pKa: It influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for optimizing cell permeability and target engagement.

-

Synthetic Handle: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions and a versatile partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical moieties to explore the target's binding pocket comprehensively.

This combination of features makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at challenging biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for its effective use in synthesis and analysis.

Key Physicochemical Properties

The properties of this compound are summarized below. These data are critical for reaction setup, purification, and formulation development.

| Property | Value | Source |

| CAS Number | 914219-06-0 | ChemScene[2] |

| Molecular Formula | C₇H₆ClNO₂ | ChemScene[2] |

| Molecular Weight | 171.58 g/mol | ChemScene[2] |

| SMILES | CC1=C(C(=CC=N1)Cl)C(=O)O | ChemScene[2] |

| Appearance | Solid (predicted) | - |

| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[2] |

| logP (Computed) | 1.74 | ChemScene[2] |

Representative Spectroscopic Data

While publicly available spectra for this specific compound are scarce, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous compounds and first principles.[4][5][6] These data are invaluable for reaction monitoring and quality control.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.50 | d | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen; doublet due to coupling with H-5. |

| ~7.30 | d | 1H | H-5 (Pyridine) | Shielded relative to H-6; doublet due to coupling with H-6. |

| ~2.70 | s | 3H | -CH₃ | Typical shift for a methyl group on an aromatic ring. |

| >10.0 | br s | 1H | -COOH | Broad singlet for the acidic proton, highly deshielded. |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | -COOH |

| ~155.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~148.0 | C-4 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

| ~123.0 | C-3 (Pyridine) |

| ~22.0 | -CH₃ |

Expected Key IR Absorption Bands (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-2500 (broad) | O-H | Carboxylic acid stretch |

| ~1710 | C=O | Carboxylic acid stretch |

| ~1600, ~1450 | C=C, C=N | Aromatic ring stretch |

| ~1100 | C-Cl | Stretch |

Synthesis and Manufacturing Insights

A robust and scalable synthesis route is paramount for the utility of any chemical building block. While multiple routes to substituted chloropyridines exist, a plausible and adaptable pathway can be derived from patented chemical literature.[7]

Proposed Synthesis Workflow

The following workflow outlines a multi-step synthesis starting from a commercially available nitro-pyridine derivative. This approach provides a logical progression to the target molecule.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[7] Note: This procedure should be performed by qualified chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide

-

To a high-pressure reaction vessel, add 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (10-15 volumes).

-

Seal the vessel and heat the reaction mixture to 180-200 °C for 20-24 hours.

-

Cool the reaction to room temperature and carefully neutralize the mixture to pH 6-7 using a saturated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography.

Step 2: Synthesis of 4-Chloro-2-methylpyridine

-

Dissolve 4-Chloro-2-methylpyridine-N-oxide (1.0 eq) in a suitable organic solvent such as chloroform or toluene (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-2-methylpyridine.

Step 3: Synthesis of this compound

-

Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. A color change indicating lithiation should be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

Add an excess of crushed dry ice (solid CO₂) in one portion.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required for further purification.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material for creating novel drug candidates.

Role as a Key Building Block for Analog Synthesis

As discussed, the 2-methylnicotinic acid core is a validated pharmacophore.[1] The 4-chloro derivative serves as an ideal platform for generating analogs via cross-coupling chemistry. This allows for the systematic exploration of the chemical space around a target's binding site, a process central to lead optimization.

Caption: Use of the core scaffold in lead optimization workflows.

Potential as an Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structural features of this compound make it an excellent precursor for such molecules. The carboxylic acid can be converted to an amide, which is a common hydrogen-bond donor/acceptor in kinase active sites. The 4-position, after cross-coupling, can be functionalized with larger aromatic or heteroaromatic groups that provide selectivity and potency by reaching into deeper, less conserved pockets of the kinase domain.

Safety and Handling Guidelines

While a specific Safety Data Sheet (SDS) for CAS 914219-06-0 is not widely published, data from closely related analogs like 2-chloronicotinic acid and other chlorinated pyridines provide a strong basis for safe handling protocols.[8]

-

Hazard Classification: Expected to be harmful if swallowed and to cause skin, eye, and respiratory tract irritation.

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[3]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its unique substitution pattern provides a confluence of reactivity, stability, and functionality that is highly sought after by medicinal chemists. From its role as a core scaffold for kinase inhibitors to its utility in creating diverse chemical libraries, this compound holds significant potential for accelerating the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their discovery programs, paving the way for the next generation of targeted medicines.

References

Sources

- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 914219-06-0|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Methylnicotinic acid(3222-50-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 7. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Unveiling the Biological Potential of 4-Chloro-2-methylnicotinic Acid: A Technical Guide for Researchers

Foreword: Charting Unexplored Territory

In the vast landscape of chemical compounds with therapeutic and biological potential, 4-Chloro-2-methylnicotinic acid stands as an entity of significant interest, yet its specific biological activities remain largely uncharted in publicly accessible scientific literature. This technical guide is crafted for researchers, scientists, and drug development professionals to navigate this intriguing molecule. While direct, comprehensive studies on this compound are sparse, a wealth of information on its structural analogs and derivatives provides a fertile ground for hypothesis-driven research. This document will, therefore, serve as a roadmap, extrapolating from the known biological activities of related compounds to illuminate the potential pathways and applications of this compound. Our exploration will be grounded in scientific integrity, providing not just a summary of what is known about its chemical cousins, but also a practical guide on how to approach the investigation of the core compound itself.

The Structural Landscape: A Foundation for Postulated Activity

This compound, with the chemical formula C₇H₆ClNO₂, belongs to the family of substituted nicotinic acids. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring are key structural features that are expected to modulate its physicochemical properties and biological interactions. The nicotinic acid scaffold itself is a well-established pharmacophore, forming the backbone of numerous bioactive molecules.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on the biological activities of structurally related compounds, we can hypothesize several potential areas of interest for this compound.

Herbicidal Activity: A Strong Possibility

A significant body of research points towards the herbicidal potential of nicotinic acid derivatives. Notably, compounds with a similar substitution pattern, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are potent and widely used herbicides[1]. These phenoxy herbicides act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA)[1]. This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds[1].

Hypothesized Mechanism of Action: It is plausible that this compound could exert its herbicidal effects through a similar auxin-mimicking mechanism. The pyridine ring, being a bioisostere of the phenyl ring in MCPA, could interact with auxin receptors in plants, triggering a cascade of downstream signaling events that disrupt normal growth processes. This disruption often involves the overproduction of ethylene and abscisic acid, leading to epinasty, stem curling, and eventual necrosis[2].

Antimicrobial Properties: A Promising Avenue

Numerous derivatives of nicotinic acid have demonstrated significant antimicrobial activity. Studies on various substituted nicotinic acid compounds have reported efficacy against a range of bacterial and fungal pathogens. For instance, certain nicotinic acid derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria[3][4].

Hypothesized Mechanism of Action: The antimicrobial action of nicotinic acid derivatives can be multifaceted. They may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The presence of the chloro and methyl groups on the pyridine ring of this compound could enhance its lipophilicity, facilitating its transport across microbial cell membranes and interaction with intracellular targets.

Anticancer Potential: An Emerging Field of Investigation

Recent research has highlighted the anticancer potential of various nicotinic acid derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For example, certain novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[5]. Furthermore, organotin(IV) derivatives of the related compound 4-chloro-2-methylphenoxyacetic acid have shown potent antiproliferative activity in malignant glioma cells[6].

Hypothesized Mechanism of Action: The potential anticancer mechanism of this compound could involve the inhibition of critical signaling pathways that are dysregulated in cancer. As suggested by studies on related compounds, this could include the inhibition of protein kinases like VEGFR-2, which would disrupt tumor blood supply, or the induction of apoptosis (programmed cell death) through various intracellular signaling cascades[5].

A Practical Guide to Investigating Biological Activity

To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is essential. The following section outlines detailed protocols for key experiments.

Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial screening of this compound's biological activities.

Caption: A streamlined workflow for the systematic evaluation of the biological activities of this compound.

Detailed Experimental Protocols

This protocol provides a primary assessment of the phytotoxic effects of this compound.

1. Preparation of Test Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

- Prepare a series of dilutions in distilled water to obtain final test concentrations (e.g., 1, 10, 100, 1000 µg/mL). Include a solvent control.

2. Seed Sterilization and Plating:

- Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.

- Place 10-15 sterilized seeds on a Petri dish containing 0.8% agar medium supplemented with the respective test concentrations of this compound.

3. Incubation and Data Collection:

- Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

- After 7-10 days, measure the percentage of seed germination and the primary root length of the seedlings.

4. Data Analysis:

- Calculate the inhibition percentage for both germination and root elongation compared to the solvent control.

- Determine the IC₅₀ value (the concentration that causes 50% inhibition).

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

- Culture the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) in a suitable broth medium overnight.

- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Microdilution Assay:

- In a 96-well microtiter plate, add 50 µL of sterile broth to each well.

- Add 50 µL of a 2x concentrated stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.

- Add 50 µL of the standardized microbial inoculum to each well.

- Include a positive control (microorganism without the compound) and a negative control (broth only).

3. Incubation and MIC Determination:

- Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

- The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

- Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a series of dilutions of this compound in the cell culture medium.

- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

3. Incubation and MTT Addition:

- Incubate the plate for 48-72 hours in a CO₂ incubator.

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

4. Formazan Solubilization and Absorbance Measurement:

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothesized Biological Activity Profile of this compound

| Biological Activity | Postulated Mechanism of Action | Key Experimental Readouts | Reference Compounds |

| Herbicidal | Auxin mimicry, disruption of plant growth | IC₅₀ (Root Elongation), Phenotypic Changes | MCPA, 2,4-D |

| Antimicrobial | Disruption of essential microbial processes | MIC, Zone of Inhibition | Ciprofloxacin, Fluconazole |

| Anticancer | Inhibition of signaling pathways (e.g., VEGFR-2), Apoptosis induction | IC₅₀ (Cell Viability), Caspase Activation | Doxorubicin, Sorafenib[5] |

Concluding Remarks and Future Directions

While the direct biological activities of this compound remain to be fully elucidated, the evidence from its structural analogs strongly suggests a molecule with significant potential in the fields of agrochemicals, antimicrobials, and oncology. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate these possibilities. Future research should focus on not only confirming these activities but also on elucidating the precise molecular mechanisms of action. Such studies will be instrumental in unlocking the full potential of this compound and its derivatives in various applications.

References

-

Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure & Dynamics. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. [Link]

-

Mecoprop. Wikipedia. [Link]

-

Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). ResearchGate. [Link]

-

Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]

-

Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. [Link]

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-2-methylnicotinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-methylnicotinic acid (C₇H₆ClNO₂; CAS 914219-06-0), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive spectroscopic data, supported by analysis of analogous structures, to offer an in-depth characterization. We will explore the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural features and analytical behavior of this molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the spectroscopic profile of this compound for identification, purity assessment, and reaction monitoring.

Introduction: The Significance of this compound

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and its functionalization with chloro, methyl, and carboxylic acid groups offers multiple avenues for synthetic modification. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, the methyl group can influence steric and electronic properties, and the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

Accurate spectroscopic characterization is paramount for ensuring the identity and purity of this compound in any research or development pipeline. Spectroscopic data provides a molecular fingerprint, enabling unambiguous identification and the detection of impurities. This guide will provide a detailed, albeit predictive, spectroscopic roadmap for this important chemical entity.

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting spectroscopic data. This compound, also known as 4-chloro-2-methyl-3-pyridinecarboxylic acid, has the following structure:

Caption: A typical workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=N and C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Rationale for Predictions: The most prominent feature in the IR spectrum is expected to be the very broad O-H stretch of the carboxylic acid, which is due to hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The various stretches of the pyridine ring will appear in the fingerprint region, and the C-Cl stretch will be observed at a lower wavenumber.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring IR data using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

| 171/173 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine) |

| 154/156 | [M - OH]⁺ |

| 126/128 | [M - COOH]⁺ |

| 91 | [C₅H₄N-CH₃]⁺ (Loss of COOH and Cl) |

Rationale for Predictions: The molecular ion peak is expected at m/z 171, with a characteristic M+2 peak at m/z 173 of about one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-17) and the loss of the entire carboxyl group (-45).

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for acquiring mass spectrometry data.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. While experimental data is always the gold standard, the predictive data and interpretations presented here, based on sound chemical principles and analysis of analogous compounds, offer a robust framework for the identification and characterization of this molecule. The provided hypothetical experimental protocols serve as a starting point for researchers to acquire their own data. As with any predictive data, it is crucial to confirm these findings with experimental results whenever possible.

References

As this guide is based on predictive data and general spectroscopic principles, direct literature references for the experimental spectra of this compound are not available. The following are representative resources for spectroscopic theory and data of related compounds.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. NMR Prediction.[Link]

crystallography of 4-Chloro-2-methylnicotinic acid

An In-Depth Technical Guide to the Crystallography of 4-Chloro-2-methylnicotinic Acid

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications, particularly in the realm of drug development and materials science. This compound, a substituted pyridine carboxylic acid, presents an interesting case for structural analysis due to the interplay of its functional groups—a carboxylic acid capable of strong hydrogen bonding, a pyridine ring for potential π-π stacking, and a chlorine atom that can participate in halogen bonding. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement. This guide provides a comprehensive, field-proven methodology for the crystallographic analysis of this compound, from initial synthesis and crystal cultivation to final structure solution and supramolecular analysis. While a publicly deposited crystal structure for this specific compound is not available as of this writing, this document serves as an authoritative protocol and interpretive framework for researchers undertaking its structural characterization.

Introduction: The Imperative for Structural Elucidation

This compound (C₇H₆ClNO₂) is a heterocyclic compound with significant potential as a building block in medicinal chemistry and functional materials.[1] Its efficacy and function are intrinsically linked to its molecular geometry and the non-covalent interactions it forms in the solid state. Understanding the crystal structure is paramount for:

-

Drug Development: Confirming the absolute stereochemistry and conformation of the molecule, which is critical for designing specific interactions with biological targets.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have drastically different solubilities, stabilities, and bioavailabilities.

-

Crystal Engineering: Rationally designing multi-component crystals (co-crystals) with tailored physical properties by understanding the primary intermolecular synthons.[2]

This guide details the complete workflow for a comprehensive crystallographic investigation, explaining the causality behind each experimental choice to ensure a robust and reproducible outcome.

Synthesis and Single Crystal Growth

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining high-purity material for crystallization. A plausible and effective route involves the directed ortho-metalation and subsequent carboxylation of a suitable pyridine precursor. A similar strategy is employed for the synthesis of 4-chloronicotinic acid.[3]

Protocol:

-

Precursor Preparation: Begin with 4-chloro-2-methylpyridine as the starting material.

-

Lithiation: Dissolve the 4-chloro-2-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the carbon atom at the 3-position, which is activated by the adjacent chloro and ring nitrogen atoms.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas (from dry ice or a cylinder) through the solution. The organolithium intermediate will react with CO₂ to form a lithium carboxylate salt.

-

Workup and Isolation: Allow the reaction to warm to room temperature. Quench the reaction with water and acidify the aqueous layer with hydrochloric acid to a pH of ~3-4. The desired this compound will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Cultivation of Diffraction-Quality Single Crystals

The success of an SC-XRD experiment hinges entirely on the quality of the single crystal.[4] The goal is to grow a crystal with dimensions of approximately 0.1-0.3 mm, which is transparent and free of cracks or defects.[4] Slow crystal growth is essential.[4]

Protocol: Slow Evaporation Method

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) to find one in which the compound has moderate solubility at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent in a clean glass vial. A small amount of gentle warming may be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or nylon loop and wash them quickly with a small amount of cold mother liquor to remove any surface residue.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]

Experimental Workflow: From Crystal to Data

The following diagram outlines the standard workflow for SC-XRD data collection and structure refinement.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Collection and Refinement

-

Crystal Mounting: A selected single crystal is mounted on a nylon loop or glass fiber affixed to a goniometer head.[5]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and improves the quality of the diffraction data. Data is collected using monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) and a detector, such as a CCD or CMOS detector.[6] The crystal is rotated through a series of angles, and hundreds of diffraction images are recorded.[6]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot (reflection). An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[6]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms (Cl, O, N, C).

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The quality of the final model is assessed by the crystallographic R-factor (R1) and the goodness-of-fit (GooF).

Results and Discussion: Structural Insights

As no public structure exists, the following section is an expert projection of the expected structural features based on the known chemistry of analogous compounds.

Illustrative Crystallographic Data

The following table summarizes the type of data obtained from a successful SC-XRD experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.0 |

| c (Å) | 8.0 |

| β (°) | 105.0 |

| Volume (ų) | 868.6 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.311 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Molecular and Supramolecular Structure

Molecular Conformation: The molecule is expected to be largely planar, with the carboxylic acid group potentially twisted slightly out of the plane of the pyridine ring.

Intermolecular Interactions: The crystal packing will be dominated by strong hydrogen bonds formed by the carboxylic acid groups. The most probable and stabilizing interaction is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between two molecules, creating a classic R²₂(8) ring motif.[7] This is a highly robust and predictable synthon in carboxylic acid structures.

Other significant interactions likely include:

-

π-π Stacking: The planar pyridine rings may stack with neighboring rings, contributing to the overall crystal stability.[7]

-

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule (C-Cl···O or C-Cl···N).

The interplay of these interactions dictates the final three-dimensional architecture of the crystal.

Visualization of the Primary Hydrogen-Bonding Motif

The following diagram illustrates the expected hydrogen-bonded dimer, which is the fundamental building block of the supramolecular structure.

Caption: The expected R²₂(8) hydrogen-bonded dimer motif in this compound.

Conclusion

This technical guide provides a rigorous and comprehensive framework for the crystallographic analysis of this compound. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain an unambiguous determination of its three-dimensional solid-state structure. The analysis of the resulting structure, focusing on the robust hydrogen-bonding motifs and other potential supramolecular interactions, is essential for rational drug design, polymorphism control, and the engineering of novel crystalline materials. The methodologies described herein represent the gold standard in the field and provide a clear path to elucidating the fundamental structural chemistry of this important heterocyclic compound.

References

-

PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. [Link]

-

PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. [Link]

-

Rahim, S., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures... Journal of Biomolecular Structure & Dynamics, 43(4), 2171-2186. [Link]

-

Groom, C. R., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10, 1532-1539. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

- Google Patents.

-

PubChem. 4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973. [Link]

-

University of York. Single Crystal X-ray Diffraction. [Link]

-

Nytko, K., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23, 107-117. [Link]

-

ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

Jelsch, C., et al. (2024). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1)...and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). Acta Crystallographica Section E, 80(Pt 2), 225-233. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Chloro-2-methylnicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylnicotinic Acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound in organic solvents. Given the limited publicly available solubility data for this specific compound, this document emphasizes the fundamental principles, experimental design, and analytical techniques required to robustly characterize its solubility profile.

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation.[1][2] For an API like this compound, a substituted nicotinic acid derivative, understanding its solubility in a range of organic solvents is paramount for various stages of drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorphic form and purity of the API.

-

Formulation: The choice of excipients and the manufacturing process (e.g., wet granulation, spray drying) are heavily dependent on the API's solubility.

-

Analytical Method Development: Solubilizing the API in a suitable solvent is the first step in developing quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC).

This compound (MW: 171.58 g/mol ) is a solid at room temperature.[3] Its structure, featuring a carboxylic acid group, a pyridine ring, a chloro substituent, and a methyl group, suggests a molecule with moderate polarity. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the nitrogen in the pyridine ring and the carbonyl and hydroxyl oxygens) indicates that its solubility will be highly dependent on the solvent's properties.[3]

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The adage "like dissolves like" provides a foundational principle. The solubility of this compound will be influenced by:

-

Polarity: The molecule's overall polarity, arising from the polar carboxylic acid and chloro groups and the aromatic pyridine ring, suggests that it will be more soluble in polar solvents.

-

Hydrogen Bonding: The ability of the carboxylic acid group to donate a hydrogen bond and the nitrogen and oxygen atoms to accept hydrogen bonds is a primary driver of solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Molecular Structure: The presence of the chloro and methyl groups on the pyridine ring will modulate the solubility compared to the parent nicotinic acid. These substitutions can affect the crystal lattice energy and the specific interactions with solvent molecules.

For instance, studies on the parent compound, nicotinic acid, have shown a solubility order of dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[4] This trend is primarily attributed to the polarity and polarizability of the solvents.[4] Nicotinic acid is also soluble in dimethylformamide (DMF) at approximately 1 mg/mL.[5] It is reasonable to hypothesize that this compound will exhibit a similar preference for polar, hydrogen-bond-accepting solvents.

Experimental Determination of Solubility: A Practical Guide

A systematic approach to experimentally determining the solubility of this compound is essential for generating reliable and reproducible data. The following sections detail a robust workflow.

Materials and Equipment

-

This compound: Purity ≥98%[3]

-

Organic Solvents: A range of analytical grade solvents with varying polarities and functionalities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide).

-

Analytical Balance: With a readability of at least 0.1 mg.

-

Vials: Glass vials with screw caps.

-

Thermostatic Shaker/Incubator: To maintain a constant temperature.

-

Centrifuge: For separating undissolved solid.

-

Syringes and Syringe Filters: For sample clarification.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Instrumentation: HPLC with a UV detector or a UV-Vis spectrophotometer for quantification.

Experimental Workflow: Equilibrium Solubility Method

The equilibrium (or shake-flask) method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]

Figure 1: Workflow for the equilibrium solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC with UV detection is the preferred method due to its specificity and sensitivity.

HPLC Method Development Outline:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution program should be optimized to achieve good peak shape and resolution.

-

Detection: Based on the UV absorbance of nicotinic acid at around 217 nm, a similar wavelength should be evaluated for this compound.[5] A full UV scan of the compound in the mobile phase should be performed to determine the optimal detection wavelength.

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Plot a calibration curve of peak area versus concentration and ensure linearity (R² > 0.999).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Hydrogen Bonding Capability | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 50 (Highly Soluble) |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | > 50 (Highly Soluble) |

| Methanol | 5.1 | Donor/Acceptor | 10 - 30 (Soluble) |

| Ethanol | 4.3 | Donor/Acceptor | 5 - 15 (Sparingly Soluble) |

| Acetone | 5.1 | Acceptor | 1 - 5 (Slightly Soluble) |

| Acetonitrile | 5.8 | Acceptor | < 1 (Slightly Soluble) |

| Ethyl Acetate | 4.4 | Acceptor | < 1 (Very Slightly Soluble) |

| Dichloromethane | 3.1 | - | < 0.1 (Practically Insoluble) |

| Heptane | 0.1 | - | < 0.1 (Practically Insoluble) |

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's physicochemical properties. It is anticipated that this compound will demonstrate higher solubility in polar aprotic solvents like DMSO and DMF, which are strong hydrogen bond acceptors. Good solubility is also expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group. Conversely, low solubility is predicted in non-polar solvents like heptane.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Related compounds, such as 2-chloronicotinic acid, are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]

Recommended Safety Precautions:

-

Work in a well-ventilated area or a fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the determination and understanding of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental methodology, a reliable solubility profile can be established. This information is critical for informed decision-making throughout the drug development pipeline, from early-stage process chemistry to late-stage formulation design.

References

- Monte, M. J. S., & Santos, L. M. N. B. F. (2009). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Jubilant Ingrevia Limited. (n.d.).

- Cayman Chemical. (2023, April 12).

- Thermo Fisher Scientific. (2025, September 12).

- Lund University. (n.d.).

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6).

- Acros Organics. (2025, December 20).

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of 4-Chloro-2-methylnicotinic Acid

Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug development. This guide provides a comprehensive technical framework for evaluating the thermal stability of 4-Chloro-2-methylnicotinic acid (CAS 914219-06-0), a key building block in modern synthetic chemistry. We will delve into the core analytical techniques, provide field-proven experimental protocols, and discuss the interpretation of results from a first-principles perspective. This document is intended for researchers, chemists, and drug development professionals who require a rigorous methodology for characterizing the thermal behavior of this and similar heterocyclic compounds.

Introduction: The Imperative of Thermal Characterization

In pharmaceutical development, understanding a molecule's response to thermal stress is not merely an academic exercise; it is a critical component of risk assessment and process safety. Thermal instability can lead to degradation, impurity formation, and in worst-case scenarios, runaway reactions. For an intermediate like this compound, a thorough thermal profile is essential for defining safe parameters for synthesis, purification, drying, milling, and long-term storage.

This guide establishes the definitive procedures for characterizing the thermal properties of this compound. While specific thermal data for this exact compound is not extensively published, the methodologies outlined herein provide a robust pathway to generate the necessary data, ensuring both scientific integrity and operational safety.

Physicochemical Profile of this compound

Before proceeding to thermal analysis, a baseline understanding of the molecule's properties is essential. These properties, summarized in Table 1, inform our experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 914219-06-0 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Synonyms | 4-Chloro-2-Methylpyridinecarboxylic Acid | [1] |

| Predicted Stability | Stable under normal storage conditions.[2][3] | Inferred from related compounds |

| Incompatible Materials | Strong oxidizing agents, strong bases.[2][3] | Inferred from related compounds |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][3] | Inferred from related compounds |

The structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a pyridine ring, suggests several potential thermal degradation pathways, including decarboxylation and dehalogenation. Safety data sheets for structurally similar compounds, such as 2-Chloronicotinic acid and 4-Chloronicotinic acid, consistently indicate that the class of compounds is stable under recommended conditions but will decompose at elevated temperatures, releasing toxic and corrosive gases.[2][3]

Core Methodologies for Thermal Analysis

To build a comprehensive thermal stability profile, we rely on two primary, complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the definitive method for determining the temperature at which a material begins to decompose or lose volatiles.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[5] It is used to detect thermal events such as melting, crystallization, and solid-solid transitions, and to quantify the enthalpy associated with these events.[6]

Employing both TGA and DSC allows us to differentiate between mass-loss events (decomposition, evaporation) and non-mass-loss thermal events (melting, phase transitions), providing a complete picture of the material's behavior upon heating.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow for thermal stability assessment is outlined in Figure 1.

Caption: Figure 1. Overall workflow for thermal stability assessment.

Protocol 3.1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset) and characterize the mass loss profile of this compound.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature.[4] Use an appropriate standard, such as calcium oxalate, for verification.

-